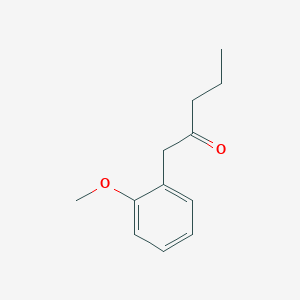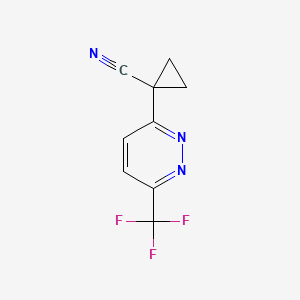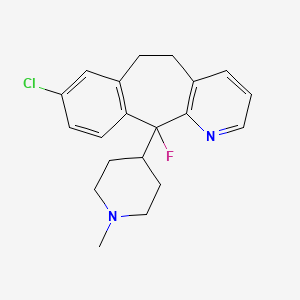
1-(4-Methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one is an organic compound with a complex structure It is characterized by the presence of a methoxy group, two methyl groups on the phenyl ring, and a methylpropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one typically involves the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of advanced catalytic systems and automated reactors to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are studied to understand its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxy-2,3-dimethylphenyl)methylpiperidine
- 1-(4-Methoxy-2,3-dimethylphenyl)methylpyrrolidine
Uniqueness
1-(4-Methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its methoxy and methyl groups on the phenyl ring, combined with the methylpropanone moiety, make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-(4-methoxy-2,3-dimethylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H18O2/c1-8(2)13(14)11-6-7-12(15-5)10(4)9(11)3/h6-8H,1-5H3 |
Clave InChI |
VEYHMWPQWXKOGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)OC)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


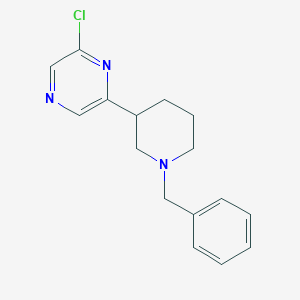


![(1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)
![(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13049299.png)
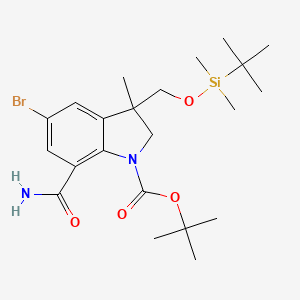

![(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hcl](/img/structure/B13049321.png)
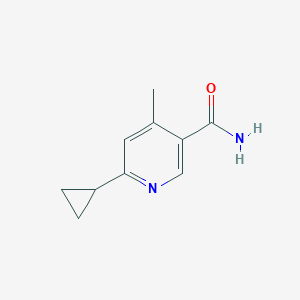
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)
